molecular formula C7H13NO2 B1332388 2-Methyl-2-piperidinecarboxylic acid CAS No. 72518-41-3

2-Methyl-2-piperidinecarboxylic acid

Cat. No. B1332388
CAS RN: 72518-41-3
M. Wt: 143.18 g/mol
InChI Key: GLNOAERYNWZGJY-UHFFFAOYSA-N
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Description

2-Methyl-2-piperidinecarboxylic acid is a chemical compound related to piperidine alkaloids. Piperidine alkaloids are a class of compounds containing the piperidine ring, a six-membered ring with one nitrogen atom. These compounds are of significant interest due to their presence in many bioactive natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives often involves strategies that introduce functional groups at specific positions on the piperidine ring. For instance, the synthesis of 2,6-diallylpiperidine carboxylic acid methyl ester, a related compound, is achieved through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation . This method provides a chiral building block for further synthesis of piperidine-related alkaloids. Another approach for synthesizing piperidine derivatives is the one-pot oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at the C-2 position . Additionally, the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids from 2-phenylglycinol demonstrates the versatility of synthetic methods in obtaining piperidine derivatives with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound containing a piperidine moiety, has been determined, revealing that the molecules form H-bonded dimers stabilized by C-H...π and C-H...O interactions . The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The intramolecular reductive cyclization strategy has been used to synthesize (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, demonstrating the ability to construct complex piperidine skeletons from simpler starting materials . Additionally, the preparation of piperidine-2,6-dicarboxylic acid involves the catalytic reduction of pyridine-2,6-dicarboxylic acid, showcasing a method to introduce carboxylic acid groups onto the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of carboxylic acid groups can increase the acidity and solubility in water. The crystal structure analysis provides insights into the solid-state properties, such as melting points and crystal packing . Moreover, the synthesis and characterization of novel piperidine derivatives, such as those containing pyrazole carboxylates, contribute to the understanding of their NMR spectroscopy profiles and mass spectrometry data, which are essential for identifying and studying these compounds . The DFT study, hirshfeld surface analysis, and vibrational analysis of piperidine derivatives further elucidate their electronic structure and physicochemical properties .

Scientific Research Applications

Cancer Treatment

  • 2-Methyl-2-piperidinecarboxylic acid derivatives have been studied for their potential in treating cancer. For example, a compound involving this acid was found to inhibit Aurora A, which may be useful in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Analysis

  • The crystal and molecular structure of 4-carboxypiperidinium chloride, a derivative of 2-Methyl-2-piperidinecarboxylic acid, has been characterized by single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis. This research contributes to the understanding of molecular conformations and interactions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Synthesis of Alkaloids

  • 2-Methyl-2-piperidinecarboxylic acid has been utilized as a chiral building block in the synthesis of various biologically active alkaloids, demonstrating its versatility and importance in organic synthesis (D. Passarella et al., 2005).

Anticancer Agents

  • Piperidine-4-carboxylic acid ethyl ester, related to 2-Methyl-2-piperidinecarboxylic acid, has been synthesized and evaluated as a potential anticancer agent. This highlights the role of such compounds in the development of new therapeutic agents (A. Rehman et al., 2018).

Enzymatic Reactions

  • Research has focused on the enantioselectivities of lipase-catalyzed reactions involving derivatives of 2-Methyl-2-piperidinecarboxylic acid. This contributes to the understanding of enzymatic processes and their applications in chiral chemistry (Arto Liljeblad et al., 2007).

Drug Development

  • The compound has been involved in the development of GABA transporter substances, which are significant in the field of neuropharmacology and the treatment of neurological disorders (K. Andersen et al., 2001).

Future Directions

Piperidines, including “2-Methyl-2-piperidinecarboxylic acid”, have potential for future research and development in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOAERYNWZGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
4
Citations
JF Berrien, J Royer, HP Husson - The Journal of Organic …, 1994 - ACS Publications
colic acids, lactone 4 (7: 3 epimeric mixture) was alkylated as its enolate at-78 C in THF with methyl, ethyl, and benzyl halides. Alkylated lactones 6a-c were obtained in good yields with …
Number of citations: 82 pubs.acs.org
WL Scott, J Alsina, MJ O'Donnell - Journal of Combinatorial …, 2003 - ACS Publications
… 1-(2-Naphthalenylcarbonyl)-2-methyl-2-piperidinecarboxylic Acid (7g). Prepared as described above, using 1-bromo-4-chlorobutane (195 μL, 10 equiv) in the alkylation step and 2-…
Number of citations: 19 pubs.acs.org
D Seebach, E Dziadulewicz, L Behrendt… - Liebigs Annalen der …, 1989 - Wiley Online Library
The enantiomerically pure glycine derivatives (R)‐ and (S)‐Boc‐BMI, commercially available on a kg scale, are used as starting materials (Scheme 1) for the preparation of (i) open‐…
DR Hou, SY Hung, CC Hu - Tetrahedron: Asymmetry, 2005 - Elsevier
… (S)-2-Methyl-2-piperidinecarboxylic acid 9a … (R)-2-Methyl-2-piperidinecarboxylic acid 9a …
Number of citations: 22 www.sciencedirect.com

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